REACTION_CXSMILES
|
[OH-:1].[Na+].[Br:3][C:4]1[N:5]([C:25]2[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28]([CH:35]3[CH2:37][CH2:36]3)=[CH:27][CH:26]=2)[C:6]([S:9][CH2:10][C:11](NC2C=CC(S(=O)(=O)N)=CC=2Cl)=[O:12])=[N:7][N:8]=1.C>C(O)C>[Br:3][C:4]1[N:5]([C:25]2[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28]([CH:35]3[CH2:37][CH2:36]3)=[CH:27][CH:26]=2)[C:6]([S:9][CH2:10][C:11]([OH:1])=[O:12])=[N:7][N:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
33.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1N(C(=NN1)SCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by previously published procedures
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the charcoal removed by filtration
|
Type
|
WASH
|
Details
|
The charcoal was washed several times with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate then concentrated
|
Type
|
ADDITION
|
Details
|
Water (200 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove all ethanol
|
Type
|
ADDITION
|
Details
|
Water (200 mL) and ethyl acetate (250 mL) were added
|
Type
|
STIRRING
|
Details
|
the mixture stirred vigorously for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the organic layer removed
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a cloudy oily precipitate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N(C(=NN1)SCC(=O)O)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |